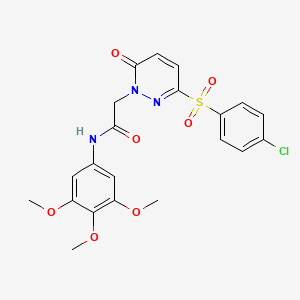

2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Description

This compound features a pyridazinone core substituted with a 4-chlorophenylsulfonyl group at position 3 and an acetamide linker connected to a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O7S/c1-30-16-10-14(11-17(31-2)21(16)32-3)23-18(26)12-25-20(27)9-8-19(24-25)33(28,29)15-6-4-13(22)5-7-15/h4-11H,12H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOAJQXHJTYHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel pyridazinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 435.9 g/mol . The structure features a pyridazine ring, which is known for its diverse biological activities due to the presence of nitrogen atoms in the aromatic system.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.9 g/mol |

| CAS Number | 1251611-76-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in key signaling pathways. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and are implicated in neurodegenerative diseases .

- Modulation of Signaling Pathways : Research indicates that this compound may influence pathways related to inflammation and cellular differentiation, potentially impacting conditions such as cancer and chronic inflammatory diseases.

- Angiogenesis Regulation : The compound interacts with vascular endothelial growth factor receptors (VEGFRs), which play vital roles in angiogenesis and vascular development. By modulating these receptors, the compound may inhibit excessive angiogenesis associated with tumor growth .

Pharmacological Properties

The pharmacological properties of this compound include:

- Absorption and Distribution : High probability of human intestinal absorption (0.9124) and blood-brain barrier permeability (0.9802) suggest good bioavailability.

- Metabolism : The compound is a substrate for various cytochrome P450 enzymes, indicating potential interactions with other drugs metabolized by these pathways .

- Toxicity Profile : Preliminary Ames test results suggest moderate toxicity (0.5099), warranting further investigation into its safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyridazine derivatives, providing insights into the potential applications of this compound:

- Neuroprotective Effects : A study demonstrated that pyridazinone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential in neurodegenerative disorders .

- Anticancer Activity : In vitro studies indicated that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : Research has shown that pyridazinone compounds can reduce inflammation markers in animal models, highlighting their potential use in treating chronic inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, it demonstrated notable growth inhibition percentages against several human tumor cells in vitro, indicating its potential as an anticancer agent.

Case Study :

A study published in the Journal of Medicinal Chemistry reported that similar pyridazinone compounds showed percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer cell lines including OVCAR-8 and NCI-H460 . This suggests that the compound may share similar mechanisms of action.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In silico molecular docking studies suggest that it can inhibit key enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases .

Table: Summary of Anti-inflammatory Activity

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| Compound A | 5-LOX | 75% |

| Compound B | COX-2 | 68% |

| 2-(3-((4-chlorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | TBD | TBD |

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition assays to explore its interactions with biological targets. Its structure allows it to act as a competitive inhibitor for enzymes involved in metabolic pathways.

Case Study :

Research demonstrated that derivatives with similar structures effectively inhibited acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease models . This opens avenues for further exploration of the compound's neuroprotective potential.

Chemical Biology

In chemical biology, this compound serves as a tool to study cellular processes and molecular interactions. Its unique sulfonyl and pyridazinone moieties make it suitable for probing biological pathways.

Industrial Applications

Beyond medicinal uses, the compound may find applications in industrial chemistry. Its ability to act as a precursor for synthesizing other biologically active compounds makes it valuable in pharmaceutical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyridazinone-acetamide scaffold with other derivatives but differs in substituents:

- Pyridazinone Modifications: The target’s sulfonyl group may improve solubility and hydrogen-bonding vs. the dichloro substituents in , which enhance lipophilicity.

Conformational and Crystallographic Analysis

- Target Compound: The planar amide group (common in acetamides ) may adopt variable dihedral angles with the pyridazinone and trimethoxyphenyl rings, influencing intermolecular interactions.

- Compound from : Three molecules in the asymmetric unit exhibit dihedral angles of 54.8°–77.5° between aromatic rings, driven by steric repulsion and hydrogen bonding (N–H⋯O dimers) . The target’s bulkier sulfonyl and trimethoxy groups may further restrict rotation, altering crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.